molecular formula C12H9NO2 B8541068 2-Phenoxyisonicotinaldehyde

2-Phenoxyisonicotinaldehyde

Cat. No. B8541068
M. Wt: 199.20 g/mol
InChI Key: BCMCRINPCJJYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenoxyisonicotinaldehyde is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenoxyisonicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenoxyisonicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Phenoxyisonicotinaldehyde

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

2-phenoxypyridine-4-carbaldehyde

InChI

InChI=1S/C12H9NO2/c14-9-10-6-7-13-12(8-10)15-11-4-2-1-3-5-11/h1-9H

InChI Key

BCMCRINPCJJYJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC(=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-cyanopyridine (1.5 g) in dimethylformamide (10 ml), 1.52 g of phenol and 2.2 g of potassium carbonate were added, and the reaction solution was stirred overnight at 120° C. The reaction solution was cooled, then 1N hydrochloric acid was added, and the mixture was extracted with ethyl acetate. The combined organic layers were washed with a saturated saline solution and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue obtained was purified by silica gel column chromatography (eluent: hexane/ethyl acetate (98:2-50/50), chloroform/methanol (99.5:0.5-92:8)) to afford a crude product as a white solid. To a solution of the crude product in toluene (10 ml), 15 ml of diisobutylaluminum hydride (1.0M toluene solution) was added at −78° C., and the reaction solution was stirred at the same temperature for 2 hours. To the reaction solution were added water and a saturated aqueous ammonium chloride solution sequentially, and the mixture was extracted with ethyl acetate. The combined organic layers were washed with a saturated saline solution and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue obtained was purified by silica gel column chromatography (eluent: hexane/ethyl acetate (98:2-50/50)) to afford the title compound as a yellow oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.52 g
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reactant
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2.2 g
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reactant
Reaction Step One
Quantity
10 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Four

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